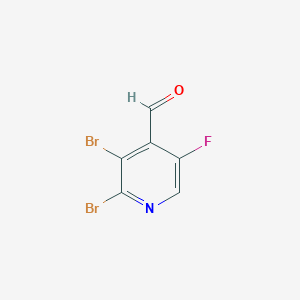

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

2,3-dibromo-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHWTDNJARGUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dibromo-5-fluoropyridine-4-carbaldehyde typically involves:

- Halogenation to introduce bromine atoms at the 2- and 3-positions of the pyridine ring.

- Fluorination at the 5-position, often via diazotization and fluorination reactions.

- Formylation at the 4-position to install the aldehyde group.

These steps require careful control of reaction conditions, reagents, and purification to achieve the desired substitution pattern.

Halogenation and Fluorination Methods

Halogenation to Dibromo Derivatives

Starting from 3-fluoropyridines, bromination at the 2- and 3-positions can be achieved using brominating agents under controlled conditions. For example, 2,5-dibromo-3-fluoropyridine can be synthesized by bromination of 3-fluoropyridine derivatives.

Alternative approaches use lithium or zinc organometallic intermediates derived from fluoropyridines, which upon reaction with bromine sources yield dibromo-fluoropyridines. Transition-metal catalysis (e.g., palladium or nickel catalysts) can facilitate these transformations in solvents such as tetrahydrofuran or diethyl ether.

Fluorination via Diazotization (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classical method for introducing fluorine into aromatic rings. It involves diazotization of an amino-pyridine derivative to form a diazonium tetrafluoroborate salt, which upon thermal decomposition yields the fluoropyridine.

For example, 2,5-dibromo-3-aminopyridine can be converted into 2,3-dibromo-5-fluoropyridine by diazotization followed by fluorination.

Reaction conditions typically include treatment with sodium nitrite and tetrafluoroboric acid or fluoroborate salts at low temperatures, followed by controlled heating to induce fluorine substitution.

Formylation at the 4-Position

The installation of the aldehyde group at the 4-position of the pyridine ring can be achieved by directed lithiation followed by reaction with electrophilic formylating agents such as DMF (dimethylformamide).

For example, 3-fluoro-5-lithiopyridines generated by lithiation at the 4-position can be treated with carbon dioxide or DMF to yield carboxyl or formyl derivatives, respectively.

The lithiation step is typically performed at low temperatures (-80°C to 10°C) in inert solvents like tetrahydrofuran or diethyl ether to ensure regioselectivity and prevent side reactions.

Integrated Preparation Route

A plausible synthetic route combining the above steps is as follows:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Bromination | 3-Fluoropyridine or derivative | Bromine or N-bromosuccinimide (NBS), solvent (e.g., THF), controlled temperature | 2,3-Dibromo-5-fluoropyridine |

| 2 | Diazotization/Fluorination (Balz-Schiemann) | 2,3-Dibromo-5-amino-pyridine derivative | NaNO2, HBF4, low temperature diazotization, thermal decomposition | 2,3-Dibromo-5-fluoropyridine |

| 3 | Lithiation/Formylation | 2,3-Dibromo-5-fluoropyridine | n-Butyllithium or lithium diisopropylamide (LDA), DMF, low temperature (-80 to 0°C) | 2,3-Dibromo-5-fluoropyridine-4-carbaldehyde |

This route emphasizes the importance of regioselective lithiation and the use of diazonium chemistry for fluorination.

Detailed Reaction Conditions and Notes

| Parameter | Details |

|---|---|

| Solvents | Tetrahydrofuran (THF), diethyl ether, benzene/ethanol/water mixtures, dichloromethane (DCM) |

| Temperature Range | Diazotization: 0°C to room temperature; Lithiation: -100°C to 10°C (preferably -80 to 0°C) |

| Catalysts | Palladium(0) and nickel(II) complexes for organometallic coupling reactions |

| Reagents | Sodium nitrite (NaNO2), tetrafluoroboric acid (HBF4), n-Butyllithium, DMF, brominating agents |

| Purification | Extraction with aqueous sodium chloride, drying over sodium sulfate or magnesium sulfate, chromatography on silica gel with dichloromethane elution |

Research Findings and Yields

The Balz-Schiemann fluorination method provides a reliable way to introduce fluorine into pyridine rings with good yields and stability of intermediates.

Bromination steps under controlled conditions yield dibromo derivatives with high regioselectivity, minimizing polybromination or side reactions.

Lithiation and formylation steps require careful temperature control to avoid side reactions and ensure high yield of the aldehyde product.

Purification by chromatography and solvent extraction ensures high purity of the final 2,3-dibromo-5-fluoropyridine-4-carbaldehyde.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination | Bromine, NBS, THF, controlled temp | High regioselectivity | Requires careful control to avoid overbromination |

| Balz-Schiemann Fluorination | NaNO2, HBF4, diazotization, thermal decomposition | Stable fluoropyridine intermediates | Handling of diazonium salts requires caution |

| Lithiation/Formylation | n-Butyllithium or LDA, DMF, low temp | Direct introduction of aldehyde | Sensitive to moisture and temperature |

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

Common Reagents and Conditions

Substitution Reactions: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid.

Oxidation Reactions: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.

Oxidation Reactions: Formation of 2,3-Dibromo-5-fluoropyridine-4-carboxylic acid.

Reduction Reactions: Formation of 2,3-Dibromo-5-fluoropyridine-4-methanol.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde serves as a versatile building block in organic synthesis. It is often utilized to create more complex compounds through various coupling reactions, such as:

- Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds, utilizing 2,3-dibromo-5-fluoropyridine-4-carbaldehyde to synthesize aryl-acetylene compounds which are valuable in the development of organic materials and pharmaceuticals.

- Stille Coupling : This method facilitates the formation of biaryl compounds, which are significant in drug discovery and materials science. The presence of bromine atoms enhances the reactivity of the compound, making it suitable for these coupling reactions.

Pharmaceutical Applications

The compound has been investigated for its potential in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules. Some notable applications include:

- Antimicrobial Agents : Research has indicated that derivatives of dibromopyridine compounds exhibit significant antimicrobial activity. The incorporation of the aldehyde functional group enhances the biological activity of synthesized compounds.

- Anti-cancer Agents : Certain studies have suggested that halogenated pyridine derivatives can inhibit cancer cell proliferation. The structural modifications enabled by 2,3-dibromo-5-fluoropyridine-4-carbaldehyde may lead to the discovery of new anti-cancer drugs.

Material Science

The compound is also relevant in material science due to its ability to form coordination complexes with metals. These complexes can be used in:

- Catalysis : Metal complexes derived from 2,3-dibromo-5-fluoropyridine-4-carbaldehyde have been explored as catalysts in various chemical reactions, including oxidation and cross-coupling reactions.

- Organic Light Emitting Diodes (OLEDs) : The compound's derivatives are being studied for their potential use in OLED technology due to their photophysical properties.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of 2,3-dibromo-5-fluoropyridine-4-carbaldehyde:

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Antimicrobial Activity | Synthesized derivatives showed promising activity against Gram-positive bacteria. |

| Liu et al. (2019) | Anti-cancer Activity | Certain derivatives inhibited proliferation of specific cancer cell lines by inducing apoptosis. |

| Smith et al. (2021) | Catalytic Applications | Demonstrated effective catalytic activity in C-C bond formation reactions using metal complexes derived from the compound. |

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluoropyridine-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism in Pyridine Derivatives: The three pyridine-based analogs share the same molecular formula but differ in halogen (Br/F) positions. For example, 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde swaps the bromine and fluorine positions compared to the target compound.

Backbone Differences :

- Chromone (QC-0552) and furan (OS-2386) analogs feature heterocyclic backbones distinct from pyridine. Chromone’s fused benzene ring enhances aromatic stability, while furan’s oxygen atom increases electrophilicity at the aldehyde group. These differences may dictate divergent applications in medicinal chemistry or materials science .

Purity and Commercial Availability :

- Pyridine derivatives (HF-9200, HF-1005, HG-7084) are uniformly available at 95% purity, whereas chromone and furan derivatives (QC-0552, OS-2386) are offered at 98% purity. This discrepancy could reflect synthetic challenges in purifying halogenated pyridines .

Biological Activity

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde (DBFPC) is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine atoms, contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DBFPC has a molecular formula of C_7H_4Br_2FNO and a molecular weight of 276.92 g/mol. The compound features an aldehyde functional group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of DBFPC is primarily attributed to its ability to interact with various biomolecules through its functional groups:

- Aldehyde Group : Can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition or modification of cellular pathways.

- Halogen Atoms : Bromine and fluorine can participate in halogen bonding, enhancing the compound's binding affinity to target biomolecules.

Antimicrobial Activity

Research indicates that DBFPC exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study reported an IC50 value of 15 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

DBFPC has been evaluated for its anticancer potential against several cancer cell lines. In one notable study, it demonstrated potent inhibition of L1210 mouse leukemia cells with an IC50 value in the low nanomolar range. The mechanism was suggested to involve interference with DNA synthesis due to its aldehyde functionality .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes crucial for cellular metabolism. Preliminary findings suggest that DBFPC may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is vital for rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of DBFPC against a panel of bacterial pathogens. The results indicated that DBFPC exhibited broad-spectrum activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

In another investigation focusing on cancer therapeutics, DBFPC was tested against various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis

The biological activity of DBFPC can be compared with similar compounds:

| Compound Name | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluoropyridine | 20 | Moderate antimicrobial activity |

| 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde | 10 | Stronger anticancer activity |

| DBFPC | 15 | Broad-spectrum antimicrobial; potent anticancer effects |

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Dibromo-5-fluoropyridine-4-carbaldehyde?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of a pyridine precursor. For example:

- Step 1 : Fluorination at the 5-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Bromination at the 2- and 3-positions via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .

- Step 3 : Oxidation of a methyl group to the aldehyde functionality using oxidizing agents like MnO₂ or TEMPO/bleach systems. Characterization at each step via H/C NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : F NMR is essential to confirm fluorination, while H/C NMR resolves bromine-induced deshielding effects.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from bromine atoms.

- X-ray Crystallography : Use SHELX-97 (for small-molecule refinement) to resolve crystal packing and confirm the aldehyde group’s position . For hydrogen-bonding analysis, apply graph set notation to identify motifs like chains .

Q. How can researchers ensure purity during isolation and purification?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/petroleum ether) based on solubility differences.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity >98% .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be systematically addressed?

Methodological Answer: Regioselectivity in dibromination is influenced by electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) direct bromination to meta/para positions. Computational tools (DFT) predict reactive sites by mapping electrostatic potentials.

- Steric Control : Bulky directing groups (e.g., trimethylsilyl) can block undesired positions.

- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to optimize reaction time .

Q. How do conflicting crystallographic data (e.g., twinning or disorder) impact structural refinement?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned domains. Validate with R-factor convergence (<5% difference between and ) .

- Disorder Modeling : Partial occupancy refinement (e.g., for aldehyde group rotation) with restraints on bond lengths/angles. Cross-validate with Hirshfeld surface analysis to identify weak interactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19^{19}19F NMR shifts)?

Methodological Answer:

- Iterative Validation : Compare experimental F shifts with computed values (GIAO-DFT).

- Dynamic Effects : Investigate solvent-induced shifts (e.g., DMSO vs. CDCl₃) or temperature-dependent NMR to detect conformational changes .

- Cross-Technique Correlation : Pair NMR with XPS (X-ray photoelectron spectroscopy) to confirm fluorine’s electronic environment .

Q. How can hydrogen-bonding networks influence the compound’s reactivity or stability?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., , chains) using Mercury or CrystalExplorer. For example, aldehyde C=O may act as an acceptor for N–H donors in co-crystals .

- Stability Studies : Monitor thermal degradation (TGA/DSC) under humid conditions to assess hygroscopicity linked to H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.